

Cross-Reactivity of 5-MeO-DMT in Immunoassay Drug Tests: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in commercially available immunoassay drug screening tests. Due to the structural similarity of 5-MeO-DMT to other controlled substances, particularly phencyclidine (PCP) and amphetamines, understanding its potential for producing false-positive results is critical for accurate toxicological screening and interpretation. This document summarizes quantitative data from a key study on designer drug cross-reactivity, details the experimental protocols used, and provides visual diagrams to illustrate the immunoassay workflow and the structural relationships of the compounds discussed.

Quantitative Cross-Reactivity Data

The following table summarizes the lowest concentration of 5-MeO-DMT and structurally related tryptamines that produced a positive result in five common commercial immunoassay screening kits, as reported by Regester et al. (2015) in the Journal of Analytical Toxicology.[1] It is important to note that a lower concentration indicates higher cross-reactivity.



| Compoun d | Chemical Name | Microgeni cs DRI® Phencycli dine (PCP) Assay (Cutoff: 25 ng/mL) | CEDIA® DAU Ampheta mine/Ecst asy Assay (Cutoff: 500 ng/mL) | Siemens/ Syva® EMIT®II Plus Ampheta mines Assay (Cutoff: 1000 ng/mL) | Lin-Zhi Methamp hetamine Enzyme Immunoa ssay (Cutoff: 1000 ng/mL) | Microgeni cs DRI® Ecstasy Enzyme Assay (Cutoff: 500 ng/mL) |
|---------------|--|--|--|--|---|---|
| 5-MeO- DMT | 5-Methoxy- N,N- dimethyltry ptamine | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL |
| DMT | N,N- Dimethyltry ptamine | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL |
| Bufotenine | 5-Hydroxy- N,N- dimethyltry ptamine | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL |
| Psilocin | 4-Hydroxy- N,N- dimethyltry ptamine | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL | >100,000 ng/mL |

Data sourced from Regester et al. (2015). A value of >100,000 ng/mL indicates that no positive result was obtained at the highest concentration tested.

Based on this data, 5-MeO-DMT and the compared tryptamines (DMT, Bufotenine, and Psilocin) show negligible cross-reactivity with the tested PCP, amphetamine, and ecstasy immunoassays at concentrations up to 100,000 ng/mL. This suggests a low probability of these specific tryptamines causing false-positive results on these particular screening platforms.



Experimental Protocols

The data presented is based on the methodology described by Regester et al. (2015). The key aspects of the experimental protocol are outlined below.

- 1. Sample Preparation:
- Drug standards were prepared by spiking known concentrations of the compounds into certified drug-free human urine.
- A wide range of concentrations were prepared to determine the lowest concentration that would produce a positive result.
- 2. Immunoassay Screening:
- The spiked urine samples were analyzed on a Roche/Hitachi Modular P automated screening instrument.
- Five commercially available immunoassay reagent kits were used:
 - Microgenics DRI® Phencyclidine (PCP) enzyme assay
 - CEDIA® DAU Amphetamine/Ecstasy assay
 - Siemens/Syva® EMIT®II Plus Amphetamines assay
 - Lin-Zhi Methamphetamine enzyme immunoassay
 - Microgenics DRI® Ecstasy enzyme assay
- The assays were performed according to the manufacturer's instructions.
- 3. Data Interpretation:
- A sample was considered "positive" if the instrument response was equal to or greater than
 the established cutoff value for the specific assay.

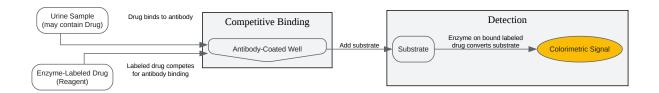


 The lowest concentration of each compound that consistently produced a positive result was reported.

Visualizations

Immunoassay Workflow

The following diagram illustrates the general principle of a competitive enzyme immunoassay, a common technology for the screening assays evaluated.

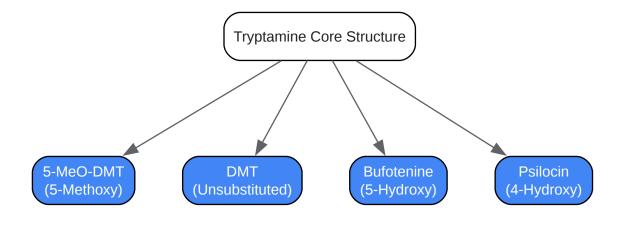


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A simplified workflow of a competitive immunoassay.

Structural Relationships

The structural similarities and differences between 5-MeO-DMT and other tryptamines are depicted below. While they share a common tryptamine core, variations in substitutions on the indole ring can influence antibody recognition in immunoassays.



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Structural relationships of key tryptamines.

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References

- 1. scispace.com [scispace.com]
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